4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
Description
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one is a bicyclic organic compound featuring a 1,6-dihydro[1,1'-biphenyl]-3(2H)-one core substituted with an acetyl group at position 4 and a 4-methylanilino moiety at position 3. Its molecular formula is C21H21NO2 (molar mass: 319.40 g/mol). Structural determination methods, such as X-ray crystallography using SHELX programs (e.g., SHELXL for refinement), are critical for analyzing its conformation and intermolecular interactions .
Properties
CAS No. |
143768-20-1 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-hydroxy-6-(4-methylphenyl)imino-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-19-12-17(16-6-4-3-5-7-16)13-20(24)21(19)15(2)23/h3-11,17,24H,12-13H2,1-2H3 |
InChI Key |
RXAWGYHHNHCQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of the acetyl and methylanilino groups. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction introduces the acetyl group onto the biphenyl core using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and methylanilino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its binding to enzymes, receptors, or other biomolecules are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
4'-Acetyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one (CAS 88339-60-0)
This analog (molecular formula: C23H25NO3, molar mass: 363.45 g/mol) shares the dihydrobiphenyl core but differs in substituents:
- Hydroxyl group at position 5 (vs. 4-methylanilino in the target compound).
- Four methyl groups at positions 2',3',5',6' (vs. a single 4-methyl group on the anilino moiety).
Key Differences :
- The tetramethyl substituents may increase steric hindrance, reducing reactivity in electrophilic substitution reactions.
- No bioactivity data are provided, but the structural modifications suggest distinct pharmacokinetic profiles .
[3-Oxo-5-[4-(trifluoromethyl)phenyl]cyclohexen-1-yl] acetate (FABP4/5 inhibitor)
This compound (IC50 = 0.833 µM against FABP4) shares a ketone group and aromatic substituents but features a cyclohexenone ring instead of a biphenyl system.
Key Differences :
- The trifluoromethyl group on the phenyl ring enhances metabolic stability and lipophilicity, contributing to stronger target binding.
- The cyclohexenone core may adopt a different conformation in protein binding pockets compared to the planar biphenyl system.
- The target compound’s 4-methylanilino group could mimic the electron-withdrawing effects of trifluoromethyl in modulating ligand-receptor interactions .
2-Methyl-4-anilino-5-acetyl-6-phenylpyridazin-3(2H)-one
This pyridazinone derivative (molecular formula: C19H17N3O2, molar mass: 319.36 g/mol) replaces the biphenyl core with a pyridazinone ring.
Key Differences :
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
This compound features halogenated aryl groups (Br and Cl) and a propanone chain.
Biological Activity
The compound 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acetylation agents. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that biphenyl derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Caspase activation, G2/M phase arrest |
| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis via mitochondrial pathway |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which could mitigate oxidative stress-related damage in cells.
| Assay Type | IC50 (µg/mL) | Significance |
|---|---|---|
| DPPH Scavenging | 25.0 | Indicates strong radical scavenging ability |
| ABTS Assay | 18.5 | Effective in reducing ABTS radical cation |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the intrinsic pathway.
- Cell Cycle Arrest : Causes G2/M phase arrest in cancer cells.
- Antioxidant Defense : Reduces oxidative stress by scavenging reactive oxygen species (ROS).
Case Studies
- Cytotoxicity in Breast Cancer Models : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with a calculated IC50 value indicating potent anticancer effects.
- Neuroprotective Effects : Another investigation into neuroprotective properties revealed that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
